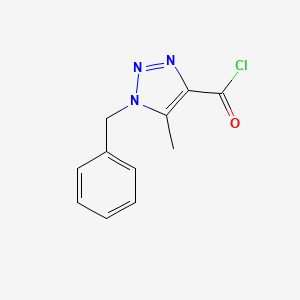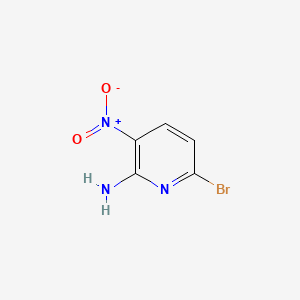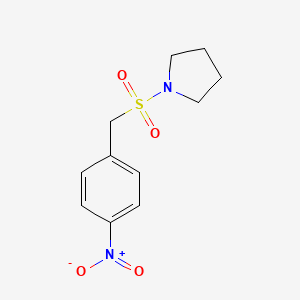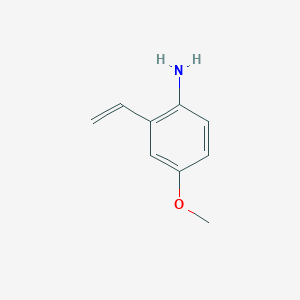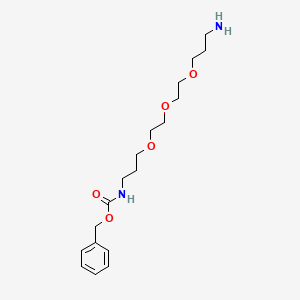
6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester, also known as TAPA, is a synthetic compound with potential applications in various fields of research1. It has a molecular formula of C18H30N2O5 and a molecular weight of 354.4 g/mol1.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, it is typically synthesized in a laboratory setting, and the exact process can vary based on the desired purity and scale of production.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H30N2O5. It consists of 18 carbon atoms, 30 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms. However, the specific arrangement of these atoms in the molecule, which would provide more insight into its structure, is not provided in the search results.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. However, as a synthetic compound, it can be expected to participate in various chemical reactions depending on the conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the search results. However, based on its molecular formula, it can be inferred that it is likely a solid at room temperature and may be soluble in certain solvents.科学研究应用
Synthesis of Substituted Carboxylic Acids
The ortho esters of 2,4,10-Trioxaadamantane, structurally related to 6,9,12-Trioxa-2-azapentadecanoic acid, are used as carboxyl protecting groups in the synthesis of substituted carboxylic acids. This involves Grignard reagents and yields various acids after hydrolysis and saponification (Voss & Gerlach, 1983).
Novel Synthesis Methods
A new synthesis route for 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid has been developed, offering high yields and a controlled process. This synthesis involves esterification, mesylation, and azide substitution (Wu, Zong, & Ji, 2016).
Conformationally Constrained Dipeptide Isosteres
3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids, related to the compound , are utilized as conformationally constrained dipeptide isosteres. This has implications in developing molecules with specific spatial structures for pharmaceutical applications (Guarna et al., 1999).
Dipeptide Mimetics
The compound's structural analogs are used in the synthesis of stereocontrolled dipeptide mimetics. This has potential applications in drug design, where the spatial arrangement of molecules is crucial (Mulzer, Schülzchen, & Bats, 2000).
Drug Delivery Vehicles
Poly[(amino acid ester)phosphazenes], closely related to the compound, are studied as potential drug delivery vehicles. This involves investigating their hydrolytic decomposition and small molecule release profiles, essential for controlled drug release (Allcock, Pucher, & Scopelianos, 1994).
Protein Labeling
Compounds like 6,9,12-Trioxa-2-azapentadecanoic acid are used in the preparation of bifunctional chelators for protein labeling. This involves synthesizing aryl isothiocyanate derivatives for use as protein labeling agents, a crucial aspect of biochemical research (Kline, Betebenner, & Johnson, 1991).
安全和危害
The safety data sheet suggests that any clothing contaminated by the product should be immediately removed2. However, more specific safety and hazard information is not provided in the search results.
未来方向
The future directions for the use of this compound are not specified in the search results. However, given its potential applications in various fields of research1, it could be used in the development of new materials, pharmaceuticals, or other products.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or material safety data sheets.
属性
IUPAC Name |
benzyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O5/c19-8-4-10-22-12-14-24-15-13-23-11-5-9-20-18(21)25-16-17-6-2-1-3-7-17/h1-3,6-7H,4-5,8-16,19H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECJHYCDLBHBKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCOCCOCCOCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478580 |
Source


|
| Record name | 6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester | |
CAS RN |
220156-99-0 |
Source


|
| Record name | 6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


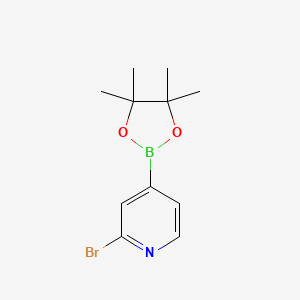
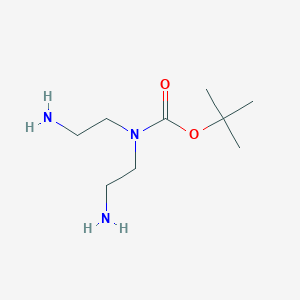
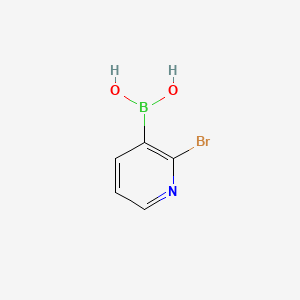
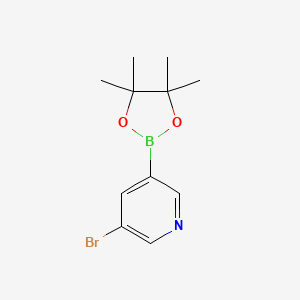

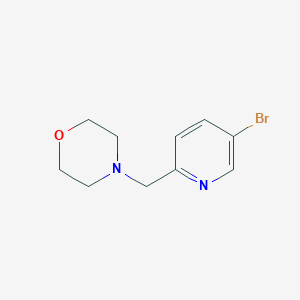
![2-(6-Bromo-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1280772.png)
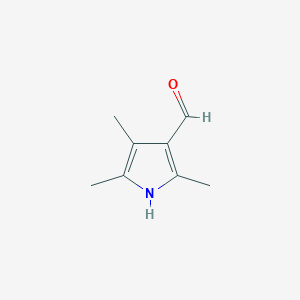
![N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1280778.png)
